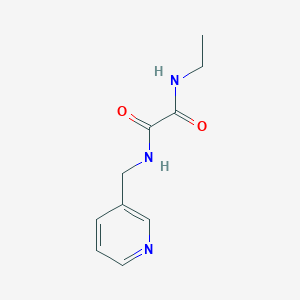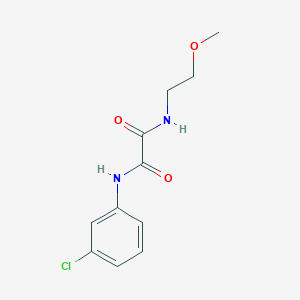
2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate is a complex organic compound that features a carbazole moiety linked to a dibutylcarbamodithioate group. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the reaction of 9H-carbazole with ethyl chloroformate to form 2-(9H-carbazol-9-yl)-2-oxoethyl chloride. This intermediate is then reacted with dibutylamine and carbon disulfide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-9-one derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dibutylcarbamodithioate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carbazole-9-one derivatives.
Reduction: Hydroxyethyl carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbazole moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The dibutylcarbamodithioate group can interact with thiol-containing enzymes, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(9H-carbazol-9-yl)ethyl acrylate: Another carbazole derivative used in organic electronics.
9H-carbazole-9-ethylacrylate: Similar in structure but with different functional groups, leading to varied applications.
Uniqueness
2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate is unique due to its combination of the carbazole moiety and the dibutylcarbamodithioate group, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or electronic materials.
Properties
Molecular Formula |
C23H28N2OS2 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(2-carbazol-9-yl-2-oxoethyl) N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C23H28N2OS2/c1-3-5-15-24(16-6-4-2)23(27)28-17-22(26)25-20-13-9-7-11-18(20)19-12-8-10-14-21(19)25/h7-14H,3-6,15-17H2,1-2H3 |
InChI Key |
MUBXQDXKYHAJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)SCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol](/img/structure/B11644167.png)
![(5Z)-1-acetyl-5-{[7-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11644178.png)
![2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11644182.png)
![2-Ethoxy-6-iodo-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11644190.png)
![N,N'-bis[4-(acetylamino)phenyl]hexanediamide](/img/structure/B11644192.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11644195.png)



![2-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644226.png)

![2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11644237.png)
![3-butoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11644245.png)
![N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11644246.png)
